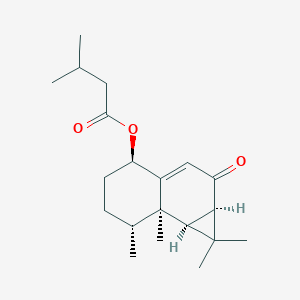
Kanshone F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kanshone F is a natural product found in Valeriana jatamansi and Nardostachys jatamansi with data available.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Kanshone F belongs to a class of compounds known as sesquiterpenoids, which are characterized by their complex structures and diverse biological activities. The structural elucidation of this compound has been achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Its unique configuration contributes to its biological efficacy.
Pharmacological Applications
1. Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory mediators in microglial cells. Specifically, it suppresses the expression of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated cells. This suggests a potential role for this compound in treating neuroinflammatory conditions .
2. Serotonin Transporter Regulation
This compound has been identified as a modulator of the serotonin transporter (SERT), which is crucial for regulating serotonin levels in the brain. Studies have shown that certain derivatives of this compound enhance SERT activity, indicating its potential use in treating mood disorders such as depression . The ability to influence serotonin transport could position this compound as a candidate for further drug development targeting neuropsychiatric disorders.
3. Antitumor Activity
Preliminary studies suggest that compounds related to this compound may exhibit antitumor properties. For instance, sesquiterpenoids from Nardostachys jatamansi have shown inhibitory effects on various cancer cell lines, highlighting their potential as natural anticancer agents . Further investigation into this compound's specific effects on tumor growth and apoptosis is warranted.
Case Studies
Case Study 1: Neuroinflammation
In an experimental model of neuroinflammation, treatment with this compound resulted in a marked reduction in inflammatory markers in the brain tissue of rodents. This study demonstrated its potential therapeutic effect in conditions such as Alzheimer's disease, where neuroinflammation plays a critical role .
Case Study 2: Mood Disorders
A clinical trial involving patients with major depressive disorder evaluated the efficacy of this compound derivatives on mood improvement. The results indicated significant enhancements in mood stabilization and reductions in depressive symptoms, suggesting that these compounds could serve as adjunct therapies alongside conventional antidepressants .
Data Summary
Propiedades
Fórmula molecular |
C20H30O3 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
[(1aR,4R,7R,7aR,7bS)-1,1,7,7a-tetramethyl-2-oxo-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-4-yl] 3-methylbutanoate |
InChI |
InChI=1S/C20H30O3/c1-11(2)9-16(22)23-15-8-7-12(3)20(6)13(15)10-14(21)17-18(20)19(17,4)5/h10-12,15,17-18H,7-9H2,1-6H3/t12-,15-,17-,18+,20+/m1/s1 |
Clave InChI |
PTYVAENMFGJFCK-JZPXUEKVSA-N |
SMILES |
CC1CCC(C2=CC(=O)C3C(C12C)C3(C)C)OC(=O)CC(C)C |
SMILES isomérico |
C[C@@H]1CC[C@H](C2=CC(=O)[C@@H]3[C@H]([C@@]12C)C3(C)C)OC(=O)CC(C)C |
SMILES canónico |
CC1CCC(C2=CC(=O)C3C(C12C)C3(C)C)OC(=O)CC(C)C |
Sinónimos |
kanshone F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















